(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-amine
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Description
Cyclobutyl compounds are a class of organic compounds that contain a cyclobutane, a four-membered ring of carbon atoms . They are of interest in the field of organic chemistry due to their unique chemical properties and potential applications .
Synthesis Analysis
The synthesis of cyclobutyl compounds can be complex and depends on the specific compound being synthesized . One common method involves the reaction of cyclobutanone with various reagents .Molecular Structure Analysis
Cyclobutyl compounds, like “(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-amine”, typically have a four-membered ring of carbon atoms. The exact structure would depend on the specific arrangement of the cyclobutyl groups and the amine group .Chemical Reactions Analysis
Cyclobutyl compounds can undergo a variety of chemical reactions, including ring-opening reactions, due to the strain in the four-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of cyclobutyl compounds can vary depending on their specific structure. They are typically characterized by their reactivity, due to the strain in the cyclobutane ring .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2R)-3,3-di(cyclobutyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-9(8-13)12(10-4-2-5-10)11-6-3-7-11/h9-12H,2-8,13H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUPUOZYHKAOIQ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C1CCC1)C2CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(C1CCC1)C2CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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